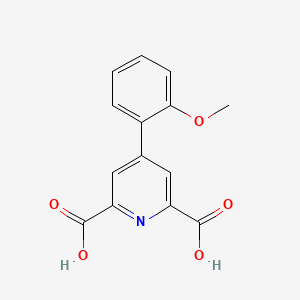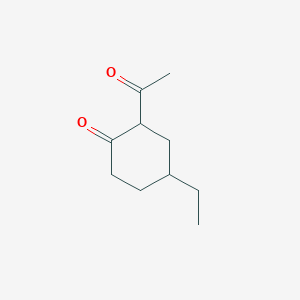
2-Acetyl-4-ethylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-ethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and an ethyl group at the fourth position on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-ethylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde, followed by hydrogenation and subsequent acetylation . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the aldol condensation, and hydrogen gas in the presence of a palladium catalyst for the hydrogenation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Acetyl-4-ethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, its ability to undergo nucleophilic substitution reactions allows it to participate in the synthesis of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylcyclohexanone: Similar structure but lacks the ethyl group at the fourth position.
4-Ethylcyclohexanone: Similar structure but lacks the acetyl group at the second position.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
2-Acetyl-4-ethylcyclohexan-1-one is unique due to the presence of both an acetyl and an ethyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-acetyl-4-ethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h8-9H,3-6H2,1-2H3 |
Clé InChI |
WQHDCKWJROBJLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C(C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


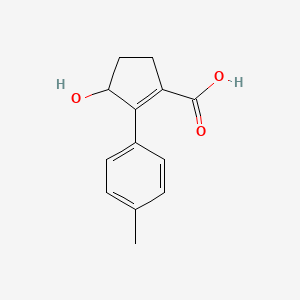
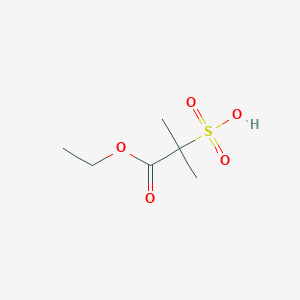
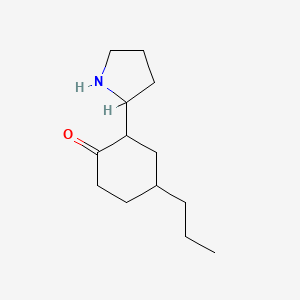
![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
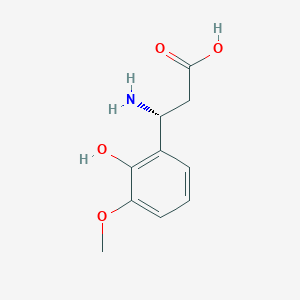
![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
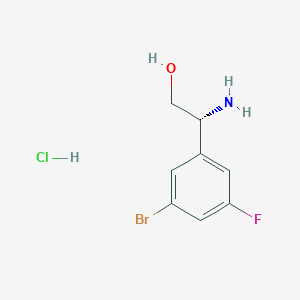
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
![(3S)-3-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13056298.png)

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl isobutyrate](/img/structure/B13056312.png)
